molecular formula C17H15N3O4S2 B2408857 4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide CAS No. 946255-01-2

4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Cat. No.: B2408857
CAS No.: 946255-01-2
M. Wt: 389.44
InChI Key: BRNJYNZNWWZKAK-UHFFFAOYSA-N
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Description

4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with furan-2-ylmethyl thiazole intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzo[d][1,3]dioxole-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c18-15-14(26-17(25)20(15)8-11-2-1-5-22-11)16(21)19-7-10-3-4-12-13(6-10)24-9-23-12/h1-6H,7-9,18H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNJYNZNWWZKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(C(=S)S3)CC4=CC=CO4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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